molecular formula C18H20N2O2S B4287108 ethyl 4-({[(2,5-dimethylphenyl)amino]carbonothioyl}amino)benzoate

ethyl 4-({[(2,5-dimethylphenyl)amino]carbonothioyl}amino)benzoate

Cat. No. B4287108
M. Wt: 328.4 g/mol
InChI Key: HOLDQVUPBCENAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-({[(2,5-dimethylphenyl)amino]carbonothioyl}amino)benzoate is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is commonly referred to as "DMABN" and is known for its unique chemical structure and properties. In

Mechanism of Action

DMABN exerts its biological effects through the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the inflammatory response. DMABN has also been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that is involved in the regulation of various genes involved in inflammation and cancer.
Biochemical and Physiological Effects:
DMABN has been shown to have a wide range of biochemical and physiological effects. This compound has been shown to inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death. DMABN has also been shown to have antioxidant properties, which may help to protect against oxidative stress and damage.

Advantages and Limitations for Lab Experiments

DMABN has several advantages for use in lab experiments. This compound is relatively easy to synthesize and has high purity. DMABN is also stable under a wide range of conditions, making it suitable for use in various assays and experiments. However, DMABN does have some limitations, including its relatively low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several potential future directions for the study of DMABN. One area of interest is the development of DMABN-based therapies for the treatment of cancer and other diseases. Another area of interest is the study of DMABN's mechanism of action and its interactions with various enzymes and signaling pathways. Additionally, the development of novel DMABN derivatives with improved properties and efficacy is an area of ongoing research.
In conclusion, DMABN is a unique and promising compound that has potential applications in scientific research and therapeutic development. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of DMABN have been explored in this paper. Further research is needed to fully understand the potential of DMABN and its derivatives for use in various applications.

Scientific Research Applications

DMABN has been extensively studied for its potential use in scientific research. This compound has been shown to have a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. DMABN has also been shown to have potential therapeutic applications for the treatment of various diseases, including cancer and neurodegenerative disorders.

properties

IUPAC Name

ethyl 4-[(2,5-dimethylphenyl)carbamothioylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2S/c1-4-22-17(21)14-7-9-15(10-8-14)19-18(23)20-16-11-12(2)5-6-13(16)3/h5-11H,4H2,1-3H3,(H2,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOLDQVUPBCENAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=S)NC2=C(C=CC(=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-{[(2,5-dimethylphenyl)carbamothioyl]amino}benzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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